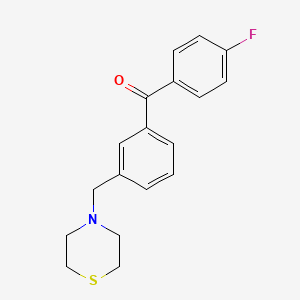

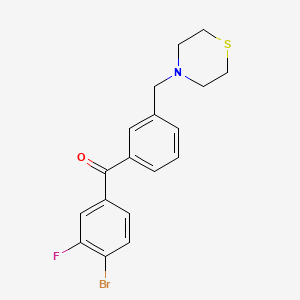

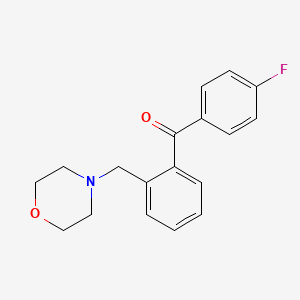

4'-Fluoro-2-morpholinomethylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various derivatives of 4'-Fluoro-2-morpholinomethylbenzophenone and related compounds has been extensively studied. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, indicating its potential as a hepatitis B inhibitor . Similarly, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole was achieved through an intermediate compound, with the molecular structures confirmed by various spectroscopic methods . Other studies have reported the synthesis of compounds like 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides using Grignard reagents , and the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine through refluxing .

Molecular Structure Analysis

The molecular structures of these compounds have been determined using single-crystal X-ray diffraction, revealing various crystalline systems and space groups. For example, the compound from paper exists in a monoclinic P21/c space group, while the compound from paper crystallizes in the monoclinic system in space group P21/n. The molecular structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed to belong to the monoclinic system with specific lattice parameters . These analyses are crucial for understanding the spatial arrangement and potential reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various biological contexts. For instance, the compound synthesized in paper demonstrated nanomolar inhibitory activity against the hepatitis B virus. The derivatives synthesized in paper were tested for antibacterial and antifungal activities, showing moderate in vitro activities. Moreover, the compounds from paper were identified as potent apoptosis inducers in Spodoptera frugiperda (Sf9) cells, suggesting their potential as new apoptosis inducers.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as antioxidant activity, have been studied. The tertiary aminoalcohols synthesized in paper exhibited antioxidant activity, which was influenced by the length of the alkyl chain. The antibacterial, antifungal, and antitumor activities of these compounds have also been evaluated, with some showing significant biological activity . The stability of these molecules in the solid state has been attributed to intermolecular interactions, as analyzed through Hirshfeld surface analysis .

科学研究应用

Chemical Interactions and Molecular Analysis

- The derivatives of 1,2,4-triazoles, including a fluoro derivative similar to 4'-Fluoro-2-morpholinomethylbenzophenone, have been synthesized and characterized for their intermolecular interactions. These studies provide insights into the nature of lp⋯π interactions, crucial for understanding molecular behavior in various chemical contexts (Shukla et al., 2014).

Synthesis and Characterization for Biological Activity

- Compounds structurally similar to 4'-Fluoro-2-morpholinomethylbenzophenone have been synthesized and characterized for their biological activities, including antimicrobial and antioxidant properties. These studies demonstrate the potential of such compounds in therapeutic applications (Mamatha S.V et al., 2019).

Pharmaceutical Compound Analysis

- A pharmaceutical compound with similarities to 4'-Fluoro-2-morpholinomethylbenzophenone has been synthesized, showcasing its potential as a molecular probe in pharmaceutical research. The study also examined its interaction with beta-cyclodextrin, highlighting its versatility in drug formulation (Tang et al., 2004).

Antimicrobial Activity

- Derivatives of 4'-Fluoro-2-morpholinomethylbenzophenone have demonstrated significant antimicrobial activity. Such studies contribute to the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Janakiramudu et al., 2017).

Cellular Toxicity and Apoptosis Induction

- Research on compounds structurally related to 4'-Fluoro-2-morpholinomethylbenzophenone has shown their potential to induce apoptosis in cells. This is significant for cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy (Zhang et al., 2012).

Antimycobacterial Activity

- Synthesized fluorinated compounds related to 4'-Fluoro-2-morpholinomethylbenzophenone have shown promising antimycobacterial activity. This finding is crucial for developing new treatments for mycobacterial infections, such as tuberculosis (Sathe et al., 2011).

Hydrogen-Bond Basicity Research

- The hydrogen-bond basicity of secondary amines, including those similar to 4'-Fluoro-2-morpholinomethylbenzophenone, has been studied. This research is fundamental in understanding hydrogen bonding in various chemical and biological processes (Graton et al., 2001).

Polymer Science and Engineering

- Fluorinated phthalazinone monomers, like 4'-Fluoro-2-morpholinomethylbenzophenone, have been synthesized and studied for their application in high-performance polymers. This research is significant for the development of advanced materials in engineering and technology (Xiao et al., 2003).

Optimization of Pharmaceutical Production Processes

- The continuous production of a key intermediate, structurally related to 4'-Fluoro-2-morpholinomethylbenzophenone, for synthesizing Linezolid, a critical pharmaceutical compound, has been studied. This research contributes to the optimization of drug manufacturing processes (Pereira et al., 2021).

Medicinal Chemistry and Drug Development

- Studies on analogues of amodiaquine, including compounds with structural similarities to 4'-Fluoro-2-morpholinomethylbenzophenone, have led to the identification of potential back-up compounds for N-tert-butyl isoquine, contributing to the field of antimalarial drug development (O’Neill et al., 2009).

属性

IUPAC Name |

(4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUERTKMPLBNDKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643539 |

Source

|

| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-morpholinomethylbenzophenone | |

CAS RN |

24088-68-4 |

Source

|

| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)